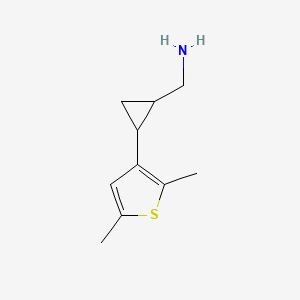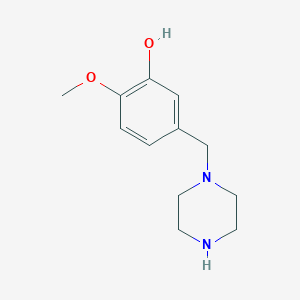
3-Cycloheptyl-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cycloheptyl-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cycloheptyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis and reduction to yield the desired product. The reaction conditions typically involve:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using engineered microorganisms may offer a sustainable and efficient alternative for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride in dichloromethane
Major Products Formed
Oxidation: 3-Cycloheptyl-3-oxopropanoic acid
Reduction: 3-Cycloheptyl-1,3-propanediol
Substitution: 3-Cycloheptyl-3-chloropropanoic acid
Scientific Research Applications
3-Cycloheptyl-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropanoic acid: Lacks the cycloheptyl group, making it less hydrophobic and less sterically hindered.
3-Cyclohexyl-3-hydroxypropanoic acid: Contains a cyclohexyl group instead of a cycloheptyl group, resulting in different steric and electronic properties.
Uniqueness
3-Cycloheptyl-3-hydroxypropanoic acid is unique due to its cycloheptyl group, which imparts distinct steric and hydrophobic characteristics. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-cycloheptyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H18O3/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
SZYMHLFZNYERQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride](/img/structure/B13596619.png)

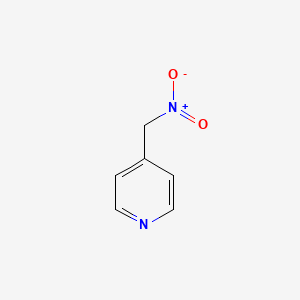
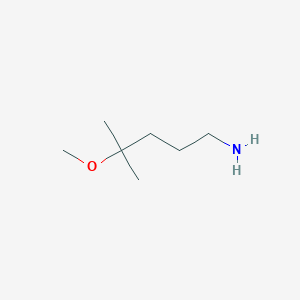

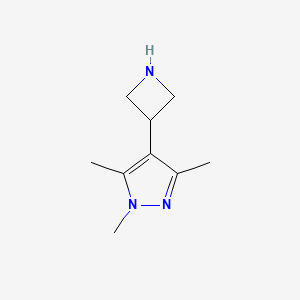
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
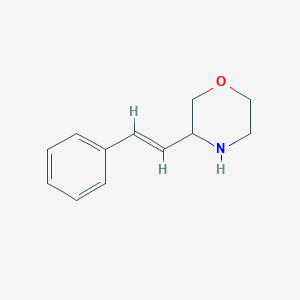
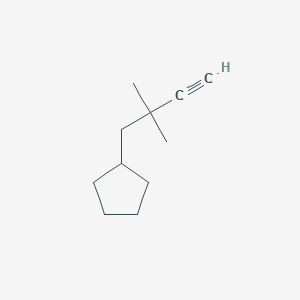
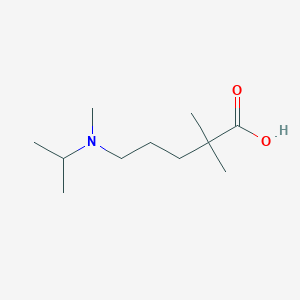
![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
